8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline
Description
The compound 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline features a [1,3]dioxolo[4,5-g]quinoline core substituted at positions 7 and 8 with a 4-methylbenzoyl group and a 3,4-dimethylbenzenesulfonyl group, respectively. The dioxolo ring (positions 4,5-g) contributes to planarity and electron-rich characteristics, while the substituents modulate physicochemical properties and biological interactions.
Properties
IUPAC Name |
[8-(3,4-dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5S/c1-15-4-7-18(8-5-15)25(28)21-13-27-22-12-24-23(31-14-32-24)11-20(22)26(21)33(29,30)19-9-6-16(2)17(3)10-19/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSLMZUMVJCVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxole ring and the sulfonyl group. The final step involves the addition of the methanone group. Common reagents used in these reactions include sulfonyl chlorides, ketones, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares key analogs based on substituent variations, molecular weights, and physicochemical properties:
*Estimated based on structural analogs. †Calculated using ChemDraw or analogous tools.
Key Observations:
- Lipophilicity: The 4-methylbenzoyl group contributes to higher logP values (~4.5) compared to analogs with polar substituents (e.g., phenol in compound 9, logP ~2.1), favoring blood-brain barrier penetration .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , which employs iodination or sulfonylation of pre-functionalized intermediates .
Biological Activity
The compound 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.52 g/mol. The structure features a quinoline core substituted with various functional groups, which are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : This may involve cyclization reactions starting from appropriate precursors.
- Sulfonylation : The introduction of the 3,4-dimethylbenzenesulfonyl group can be achieved through electrophilic aromatic substitution.
- Benzoylation : The attachment of the 4-methylbenzoyl group involves acylation reactions.
Anticancer Activity
Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways such as the PI3K/Akt pathway and inhibiting cell proliferation1.
Antimicrobial Properties
Quinoline derivatives have been reported to possess antimicrobial activities against a range of pathogens. In vitro studies suggest that the presence of sulfonyl and benzoyl moieties enhances their efficacy against Gram-positive and Gram-negative bacteria2.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have identified similar structures as inhibitors of topoisomerases, which are crucial for DNA replication and repair3.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that a related quinoline derivative inhibited cancer cell growth by inducing apoptosis in vitro. |
| Study 2 | Found antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range. |
| Study 3 | Reported enzyme inhibitory activity against topoisomerase II, suggesting potential as a chemotherapeutic agent. |
The biological activities of this compound can be attributed to:
- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cells, leading to cell death.
- Inhibition of Key Enzymes : By inhibiting enzymes critical for cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
